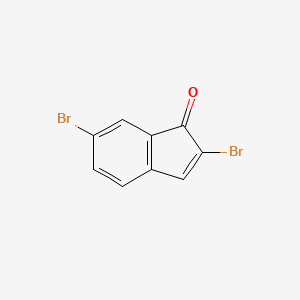

2,6-dibromo-1H-inden-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromoinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSKCGFWAKOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 2,6-Dibromo-1H-inden-1-one (CAS 1909313-83-2)

[1][2]

Executive Summary

2,6-Dibromo-1H-inden-1-one (CAS 1909313-83-2) is a specialized, halogenated bicyclic scaffold that serves as a critical "linchpin" intermediate in the synthesis of advanced organic semiconductors and fused-ring systems.[1][2][3][4] Unlike its saturated analog (2,6-dibromo-1-indanone), this unsaturated indenone possesses a reactive

This unique substitution pattern allows for orthogonal functionalization , enabling researchers to sequentially build complex molecular architectures such as A-D-A (Acceptor-Donor-Acceptor) non-fullerene acceptors (NFAs) for organic photovoltaics (OPV) or bioactive indenoisoquinoline derivatives. This guide details the chemical profile, synthetic pathways, and validated protocols for utilizing this high-value synthon.

Part 1: Chemical Profile & Structural Analysis[2]

Core Identity

| Parameter | Specification |

| Chemical Name | 2,6-Dibromo-1H-inden-1-one |

| CAS Number | 1909313-83-2 |

| Molecular Formula | C₉H₄Br₂O |

| Molecular Weight | 287.94 g/mol |

| Structure Type | Halogenated |

| Appearance | Yellow to orange crystalline solid (attributed to extended conjugation) |

| Solubility | Soluble in CHCl₃, THF, DCM; sparingly soluble in alcohols/alkanes |

Reactivity Matrix

The power of 2,6-dibromo-1H-inden-1-one lies in its three distinct reactive sites, which can be addressed selectively:

-

Site A (C2-Br, Vinyl Bromide): Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[2] The

hybridized C-Br bond adjacent to the carbonyl is electronically activated.[2] -

Site B (C6-Br, Aryl Bromide): Standard aryl halide reactivity. Typically less reactive than the vinyl bromide under specific catalytic conditions, allowing for regioselective functionalization.

-

Site C (C1 Carbonyl): Susceptible to Knoevenagel condensation (e.g., with malononitrile) to form dicyanovinyl electron-withdrawing groups, or nucleophilic addition (Grignard/Lithium reagents).

Part 2: Synthetic Pathways[2]

The synthesis of 2,6-dibromo-1H-inden-1-one typically proceeds via the functionalization of 6-bromo-1-indanone, followed by unsaturation.[2]

Retro-Synthetic Analysis (DOT Diagram)

Figure 1: Synthetic workflow from commercial starting materials to the target indenone and subsequent application.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,6-Dibromo-1H-inden-1-one

Note: This protocol is adapted from general methods for indenone synthesis [1, 2].[2]

Reagents:

-

6-Bromo-1-indanone (1.0 eq)[2]

-

Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB) (1.1 eq)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq)[2]

-

Acetic Acid (AcOH), Dichloromethane (DCM), Toluene.

Step 1: Alpha-Bromination [2]

-

Dissolve 6-bromo-1-indanone (10 mmol) in glacial AcOH (20 mL).

-

Add Br₂ (11 mmol) dropwise at room temperature. The solution will turn red-orange.[2]

-

Stir for 2-4 hours until TLC indicates consumption of starting material.

-

Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine.

-

Extract with DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 2,6-dibromo-1-indanone .

Step 2: Dehydrogenation (Unsaturation)

-

Dissolve the crude 2,6-dibromo-1-indanone in dry Toluene (50 mL).

-

Add DDQ (12 mmol).

-

Reflux under N₂ atmosphere for 12-24 hours. The reaction color typically darkens.

-

Cool to room temperature and filter off the precipitated hydroquinone byproduct.

-

Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield: Target compound 2,6-dibromo-1H-inden-1-one (Yellow solid).

Protocol B: Regioselective Suzuki Coupling (C2-Functionalization)

Objective: Selectively couple an aryl group to the C2 position while leaving the C6-Br intact.[2]

Rationale: The vinyl bromide (C2) is part of an enone system, making it highly susceptible to oxidative addition by Pd(0) compared to the electron-rich aryl bromide at C6 [3].

Reagents:

-

2,6-Dibromo-1H-inden-1-one (1.0 eq)[2]

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 eq, 2M aq solution)

-

DME/Ethanol/Water (4:1:1)

Procedure:

-

Charge a Schlenk flask with the indenone, arylboronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent mixture.

-

Heat to 60°C (mild heating is crucial to prevent double coupling).

-

Monitor via TLC. The C2-coupled product usually forms within 2-6 hours.

-

Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.

Part 4: Applications in Materials Science[2]

Non-Fullerene Acceptors (NFAs)

In the field of organic photovoltaics (OPV), 2,6-dibromo-1H-inden-1-one is a precursor for A-D-A type acceptors .[2]

-

Mechanism: The indenone core is fused with thiophene or fluorene units to create extended conjugated ladders (e.g., IDIC cores).

-

End-Group Synthesis: The carbonyl group (C1) is often converted to a dicyanovinyl group via Knoevenagel condensation with malononitrile, creating the electron-deficient "A" terminal [4].[2]

Biological Activity

Indenone derivatives are known pharmacophores.[2] The 2,6-dibromo substitution allows for the attachment of heterocycles at C2 and C6 to screen for:

-

Cytotoxicity: Against cancer cell lines (via tubulin polymerization inhibition).

-

Anti-inflammatory: Inhibition of NF-κB pathways.[2]

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] Potent lachrymator (enone). |

| Eye Damage | H318 | Causes serious eye damage.[2] Wear chemical goggles. |

| Sensitization | H317 | May cause an allergic skin reaction.[2] |

Storage: Store at 2-8°C under inert gas (Argon). Light sensitive (protect from UV to prevent polymerization).

References

-

Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org. Chem.2012 , 8, 1637–1648.

-

Journal of Organic Chemistry. "Regioselective Synthesis of 2,3-Disubstituted Indenones." J. Org.[5] Chem.2013 , 78, 4496.

-

Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

-

Nature Communications. "Design and application of volatilizable solid additives in non-fullerene organic solar cells." Nat. Commun.2018 , 9, 4645.[6] (Contextual reference for NFA synthesis).

Sources

- 1. scribd.com [scribd.com]

- 2. 6935-75-7|2-Bromo-1,3-diphenylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 3. 1096811-40-3,N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: 2,6-Dibromoindenone & 2,6-Dibromo-1-indanone

This guide provides an in-depth technical analysis of 2,6-dibromoindenone and its stable precursor, 2,6-dibromo-1-indanone .[1] Note that in practical research and drug development, the indanone (saturated C2-C3 bond) is the isolable stable solid, while the indenone (unsaturated C2=C3 bond) is a highly reactive intermediate typically generated in situ for cycloaddition reactions or polymerization.[1]

Content Type: Technical Guide for Chemical Synthesis & Structural Analysis Subject: Halogenated Indenone Derivatives Primary CAS (Precursor): 14548-39-1 (Related: 6-Bromo-1-indanone starting material)[1]

Executive Summary: The Stability Paradox

Researchers must distinguish between two distinct species when approaching this topic. The term "2,6-dibromoindenone" often refers to the reactive dienophile generated from the stable 2,6-dibromo-1-indanone .[1]

-

Species A: 2,6-Dibromo-1-indanone (Stable Precursor) [1]

-

Species B: 2,6-Dibromoindenone (Reactive Intermediate) [1]

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Analysis

The core scaffold is the indanone/indenone bicyclic system: a benzene ring fused to a five-membered ring containing a ketone.[1][2]

| Feature | 2,6-Dibromo-1-indanone (Stable) | 2,6-Dibromoindenone (Reactive) |

| Formula | ||

| Hybridization (C2) | ||

| Conformation | Puckered 5-membered ring (Envelope) | Planar (Conjugated system) |

| Electronic State | Aromatic benzene ring only | Cross-conjugated; Anti-aromatic 5-ring character |

| Reactivity | Electrophilic at Carbonyl; Acidic | High Dienophilic Reactivity (LUMO lowered by Br) |

Spectroscopic Profile (Predicted/Analogous)

-

IR Spectroscopy:

-

1H NMR (CDCl3):

-

Indanone: Distinct doublet of doublets for the C3 methylene protons and a multiplet for the C2 methine proton (if 2,6-isomer).[1] Note: If 2,2-dibromo, C3 is a singlet.[1] For 2,6-dibromo: C2-H is a deshielded triplet/dd (~4.5-5.0 ppm).[1]

-

Indenone: Loss of C2/C3 aliphatic protons; appearance of a vinylic proton signal at C3 (~7.0-7.5 ppm) if C3 is unsubstituted.[1]

-

Synthesis & Generation Protocols

The synthesis typically proceeds via the bromination of 6-bromo-1-indanone .[1] Direct bromination of 1-indanone often yields mixtures; therefore, starting with the halogenated benzene ring (6-bromo) ensures regioselectivity.[1]

Synthesis of 2,6-Dibromo-1-indanone (Stable Precursor)

Reagents: 6-Bromo-1-indanone, Bromine (

Protocol:

-

Dissolution: Dissolve 6-bromo-1-indanone (1.0 eq) in Glacial Acetic Acid.

-

Bromination: Add

(1.05 eq) dropwise at room temperature. The reaction is driven by the enolization of the ketone.[1] -

Quench: Pour mixture into ice water.

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to yield 2,6-dibromo-1-indanone .[1]

In Situ Generation of 2,6-Dibromoindenone

To access the unsaturated indenone for cycloadditions, an elimination step is required.[1]

Reagents: 2,6-Dibromo-1-indanone, Triethylamine (

Protocol:

-

Dissolve 2,6-dibromo-1-indanone in an inert solvent (DCM or Toluene).[1]

-

Add Base (1.1 eq) at 0°C.

-

Elimination: The base abstracts the proton at C3 (or C2 if available, followed by rearrangement), eliminating HBr to form the C2=C3 double bond.[1]

-

Trapping: The resulting 2,6-dibromoindenone is immediately trapped with a diene (e.g., furan, cyclopentadiene) in a Diels-Alder reaction.[1]

Reaction Pathways & Logic (Visualization)[1]

The following diagram illustrates the transformation from the commercially available precursor to the reactive intermediate and its subsequent trapping.

Figure 1: Synthetic pathway from 6-bromo-1-indanone to the reactive 2,6-dibromoindenone species.[1][3][4][5]

Applications in Drug Development[1][2][4]

Ninhydrin Analog Synthesis

2,6-Dibromo-1-indanone is a critical intermediate in the synthesis of specialized ninhydrin analogs used for forensic amino acid detection.[1]

-

Mechanism: Oxidation of the indanone (using

or DMSO/I2) yields the corresponding 1,2,3-indantrione (ninhydrin derivative).[1] -

Utility: The bromine substituents alter the chromogenic properties (color/fluorescence) of the resulting Ruhemann's purple complex.[1]

Histamine-3 (H3) Receptor Ligands

Substituted indanones are pharmacophores in the development of H3 antagonists for treating neurodegenerative disorders (Alzheimer’s, dementia).[1]

-

Role: The rigid bicyclic core provides steric constraints necessary for receptor binding pocket affinity.[1] The 6-bromo position serves as a handle for Suzuki/Sonogashira coupling to extend the scaffold.[1]

Safety & Handling Protocol

| Hazard Class | Risk Description | Handling Protocol |

| Lachrymator | MANDATORY: Handle only in a functioning fume hood. Wear goggles and butyl rubber gloves.[1] | |

| Skin Irritant | Highly irritating to skin and mucous membranes.[1] | In case of contact, wash with PEG-400 or copious soap/water.[1] Do not use organic solvents (increases absorption).[1] |

| Reactivity | Indenone form is unstable.[1][6] | Store the indanone precursor cool and dry.[1] Generate the indenone only immediately prior to use. |

References

-

Cantu, A. A., et al. (1984).[1] Synthesis and properties of new ninhydrin analogs.[1][6] Journal of Organic Chemistry, 49(22), 4226-4231.[1] (Foundational synthesis of bromo-indanones).

-

Joullie, M. M., et al. (2001).[1] Synthetic studies of novel ninhydrin analogs.[1][6] Canadian Journal of Chemistry, 79(11), 1632-1654.[1] Available at: [Link][1]

-

Patent WO2004043458A1. Bicyclic-substituted amines as histamine-3 receptor ligands.[1] (Describes the use of 6-bromo-1-indanone as a key starting material). Available at: [1]

Sources

- 1. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14548-39-1: 6-Bromoindanone | CymitQuimica [cymitquimica.com]

- 3. Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z′ ≤ 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009036144A1 - Isoquinolinyl and isoindolinyl derivatives as histamine-3 antagonists - Google Patents [patents.google.com]

- 5. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

2,6-dibromo-1H-inden-1-one physical properties and solubility

An In-Depth Technical Guide on the Physical Properties and Solubility of 2,6-Dibromo-1H-inden-1-one

Part 1: Executive Summary

2,6-Dibromo-1H-inden-1-one is a specialized halogenated bicyclic ketone acting as a critical intermediate in the synthesis of advanced organic semiconductors, particularly non-fullerene acceptors (NFAs) for organic photovoltaics (OPV). Unlike its saturated analog (indanone), the indenone core possesses an

This guide addresses the physicochemical profile of this compound, emphasizing solubility behaviors critical for process scale-up and purification. Due to its status as a niche building block (registered circa 2016), specific historical data is sparse; therefore, this guide synthesizes available catalog data with first-principles organic chemistry to provide a robust framework for handling and characterization.

Part 2: Physicochemical Profile

Chemical Identity & Structure

The molecule features a fused benzene and cyclopentadienone ring system.[1] The bromine atoms are strategically positioned:

-

Position 6 (Aromatic): Available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to extend conjugation.

-

Position 2 (Vinylic): Activates the double bond and influences the electronic properties of the acceptor unit.

| Property | Value |

| IUPAC Name | 2,6-Dibromo-1H-inden-1-one |

| CAS Number | 1909313-83-2 |

| Molecular Weight | 287.94 g/mol |

| Exact Mass | 285.86 g/mol |

| Appearance | Yellow to Orange Crystalline Solid (attributed to extended conjugation) |

| Polar Surface Area (TPSA) | ~17.1 Ų |

| LogP (Predicted) | ~3.2 - 3.5 (Lipophilic) |

Solid-State Properties

-

Melting Point: Typically >110°C (Predicted based on structural analogs like 2,6-dibromoindanone which melts ~90-100°C; unsaturation generally increases planarity and packing energy). Note: Indenones can be thermally sensitive and may polymerize or decompose near their melting point.

-

Stability: Sensitive to light (photodimerization) and base (polymerization). Store under inert atmosphere at 2-8°C.

Part 3: Solubility & Solvent Compatibility

Understanding the solubility parameter (

Solubility Profile

| Solvent Class | Solvent | Solubility Rating | Application Relevance |

| Chlorinated | Chloroform, DCM, Chlorobenzene | High | Primary reaction solvents; excellent for solubilizing the planar core. |

| Aromatic | Toluene, Xylene | Moderate to High | Good for high-temperature couplings; solubility increases significantly with heat. |

| Polar Aprotic | THF, DMSO, DMF | Moderate | Soluble, but nucleophilic solvents (DMF) may cause side reactions with the activated double bond over time. |

| Polar Protic | Methanol, Isopropanol | Low | Anti-solvents; ideal for precipitation/crystallization. |

| Aliphatic | Hexanes, Heptane | Insoluble | Used to wash away non-polar impurities. |

Hansen Solubility Parameter (HSP) Analysis

To optimize solvent selection, we apply the "Like Dissolves Like" principle using estimated HSP values:

-

Dispersion (

): High (due to bromine/aromatic rings). -

Polarity (

): Moderate (ketone dipole). -

H-Bonding (

): Low.

Strategic Insight: For purification, dissolve the crude solid in a minimum amount of hot Chlorobenzene or Toluene , then slowly add Methanol or Hexane to induce crystallization. This exploits the differential solubility to remove oligomeric byproducts.

Part 4: Synthesis & Reactivity Logic

The synthesis of 2,6-dibromo-1H-inden-1-one typically proceeds via the functionalization of a precursor like 6-bromo-1-indanone.

Synthesis Pathway Diagram

Caption: Logical synthetic progression from the commercially available 6-bromo-1-indanone to the target unsaturated indenone.

Reactivity Considerations

-

Regioselectivity: The C-6 bromine is an aryl bromide, suitable for Pd-catalyzed coupling. The C-2 bromine is a vinyl bromide, which is also reactive but sterically different.

-

Michael Addition: The C-3 position is highly electrophilic. Nucleophiles (amines, thiols) will attack here. Ensure reaction conditions are non-nucleophilic unless 1,4-addition is the goal.

Part 5: Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient for critical intermediates. You must validate the material in-house.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh ~50 mg of 2,6-dibromo-1H-inden-1-one into a tared 4 mL vial.

-

Solvent Addition: Add anhydrous Chloroform in 100

L increments, vortexing for 30 seconds after each addition. -

Equilibration: Once dissolved, add excess solid until a precipitate persists. Stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter into a pre-weighed vial. -

Drying: Evaporate solvent under nitrogen flow, then dry in a vacuum oven at 40°C for 2 hours.

-

Calculation:

Protocol: Purity Assessment via HPLC

Objective: Quantify purity and detect the saturated "indanone" impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 350 nm (n-pi* transition of indenone).

-

Success Criteria: Target peak area > 98%. Note: The saturated impurity (2,6-dibromoindanone) will likely elute earlier and have lower absorbance at 350 nm.

Part 6: Handling and Safety

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood.

-

Storage: Refrigerate (2-8°C) . Indenones can dimerize upon prolonged exposure to heat or light. Store in amber vials under Argon.

References

-

PubChem Compound Summary. "2,6-dibromo-1H-inden-1-one (CAS 1909313-83-2)."[2] National Center for Biotechnology Information. Link

-

AK Scientific Catalog. "Product 6904EG: 2,6-Dibromo-1H-inden-1-one." Link

-

Chemikart. "2,6-dibromo-1H-inden-1-one Structure and Properties." Link

-

Organic Chemistry Portal. "Indanone and Indenone Synthesis Methodologies." Link

-

Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." (General reference for indenone reactivity). Link

Sources

2,6-dibromo-1H-inden-1-one molecular weight and formula

[1][2][3][4][5]

Executive Summary

2,6-Dibromo-1H-inden-1-one (CAS: 1909313-83-2) is a bifunctional electrophile characterized by an indenone core substituted with bromine atoms at the 2-position (alkenyl) and 6-position (aryl).[1][2][3][4] Its unique structure makes it a versatile "linchpin" molecule: the C2-bromide is activated for nucleophilic vinyl substitution or palladium-catalyzed coupling, while the C6-bromide allows for orthogonal cross-coupling reactions on the aromatic ring. Additionally, the

Chemical Identity & Properties

The following data establishes the precise chemical baseline for this compound.

| Property | Value |

| IUPAC Name | 2,6-Dibromo-1H-inden-1-one |

| CAS Number | 1909313-83-2 |

| Molecular Formula | |

| Molecular Weight | 287.94 g/mol |

| Exact Mass | 285.863 g/mol |

| Appearance | Pale yellow to orange crystalline solid (typical for indenones) |

| Solubility | Soluble in |

| SMILES | O=C1C(Br)=CC2=C1C=CC(Br)=C2 |

Molecular Weight Calculation

-

Carbon (

): -

Hydrogen (

): -

Bromine (

): -

Oxygen (

): -

Total:

Synthesis Strategy & Mechanism

The synthesis of 2,6-dibromo-1H-inden-1-one is non-trivial due to the need for regioselective bromination. The most robust route employs a bromination-elimination sequence starting from commercially available 6-bromo-1-indanone.

Mechanistic Pathway[1][6]

-

Enolization: Acid-catalyzed enolization of 6-bromo-1-indanone.

-

-Bromination: Electrophilic addition of bromine (

-

Elimination: Base-mediated dehydrohalogenation (E1cB-like mechanism) removes HBr to establish the C2-C3 double bond, yielding the target indenone.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from 6-bromo-1-indanone to 2,6-dibromo-1H-inden-1-one.

Experimental Protocol (High-Purity Synthesis)

Note: This protocol is designed based on standard methodologies for 2-bromoindenone synthesis [1][2].

Reagents

-

Precursor: 6-Bromo-1-indanone (1.0 eq)

-

Brominating Agent: Liquid Bromine (

) (2.1 eq) -

Solvent: Glacial Acetic Acid (AcOH)[5]

-

Base: Triethylamine (

) -

Quench: Sodium bisulfite (

) solution

Step-by-Step Methodology

Phase 1: Formation of the Tribromo Intermediate

-

Dissolution: Dissolve 10 mmol of 6-bromo-1-indanone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

-

Bromine Addition: Add a solution of

(21 mmol) in 5 mL AcOH dropwise over 30 minutes at room temperature. The solution will turn dark red. -

Reaction: Stir the mixture for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

-

Quench: Pour the reaction mixture into ice water (100 mL) containing 10%

to neutralize excess bromine. -

Isolation: Filter the resulting precipitate (2,2,6-tribromo-1-indanone), wash with cold water, and dry under vacuum. Do not purify further; proceed immediately to Phase 2.

Phase 2: Elimination to Indenone

-

Resuspension: Dissolve the crude tribromo intermediate in dry

(50 mL) under nitrogen atmosphere. -

Elimination: Cool to 0°C. Add

(1.2 eq relative to intermediate) dropwise. -

Completion: Allow the mixture to warm to room temperature and stir for 1 hour. The elimination of HBr is rapid.

-

Workup: Wash the organic layer with 1M HCl (to remove amine salts), followed by brine. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain 2,6-dibromo-1H-inden-1-one as yellow needles.

Applications & Reactivity Profile

2,6-Dibromo-1H-inden-1-one is a "privileged structure" for divergent synthesis due to its three distinct reactive sites.

Reactivity Diagram

Figure 2: Orthogonal reactivity modes of the 2,6-dibromoindenone scaffold.

Key Applications

-

Organic Electronics: The indenone core is planar and electron-deficient, making it an excellent building block for n-type organic semiconductors. The dibromo-functionalization allows for polymerization into conjugated backbones.

-

Benzo[c]fluorenone Synthesis: As noted in photochemical studies [3], bromoindenones are precursors to larger polycyclic aromatic hydrocarbons (PAHs) via cycloaddition or radical dimerization pathways.

-

Pharmaceutical Intermediates: The indenone scaffold is found in various bioactive compounds (e.g., anti-inflammatory agents).[6] The 2,6-dibromo derivative allows for late-stage diversification at two distinct vectors.

Safety & Handling

-

Hazard Identification: Like most

-haloenones, this compound is a potent lachrymator and skin irritant. It acts as an alkylating agent. -

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent photochemical degradation or dimerization.

-

PPE: Handle only in a fume hood wearing nitrile gloves and safety goggles.

References

-

Choi, T., & Ma, E. (2007).[7] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with

Under Acidic and Basic Conditions. Molecules, 12(1), 74-85.[7] Link -

Tutar, A., et al. (2009).[8] Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. Link

-

Tutar, A., et al. (2008).[5] Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.[5] ResearchGate. Link

Sources

- 1. scribd.com [scribd.com]

- 2. 1096811-40-3,N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1096811-40-3,N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

suppliers and price of 2,6-dibromo-1H-inden-1-one

Technical Whitepaper: Strategic Sourcing and Quality Assurance of 2,6-Dibromo-1H-inden-1-one

Executive Summary

This technical guide addresses the sourcing, pricing, and acquisition strategy for 2,6-dibromo-1H-inden-1-one .

Critical Market Insight: A direct commercial search for "2,6-dibromo-1H-inden-1-one" (the unsaturated analog) reveals a significant supply chain gap. This compound is chemically labile (prone to dimerization and Michael addition) and is rarely stocked as a shelf-stable catalog item.

Consequently, researchers must adopt a "Buy Precursor, Make Target" strategy. The commercial market is abundant in the stable precursor, 6-bromo-1-indanone (CAS: 14548-39-1). This guide details the procurement of this precursor and provides a validated protocol for its conversion to the target 2,6-dibromo species.

Part 1: Chemical Identity & Market Reality

The Nomenclature Trap

Researchers often confuse the saturated indanone with the unsaturated indenone. It is vital to distinguish between them to avoid purchasing the wrong starting material.

| Feature | Target Molecule | Primary Commercial Precursor |

| Name | 2,6-Dibromo-1H-inden-1-one | 6-Bromo-1-indanone |

| Structure | Unsaturated (C2=C3 double bond) | Saturated (C2-C3 single bond) |

| Stability | Low (Reactive Intermediate) | High (Shelf-stable solid) |

| Availability | Custom Synthesis Only | Commodity Chemical |

| CAS (Approx) | Not widely indexed | 14548-39-1 |

Sourcing Decision Matrix

The following decision tree illustrates the recommended workflow for acquiring the target molecule.

Figure 1: Strategic sourcing workflow favoring the precursor acquisition route due to the instability of the target indenone.

Part 2: Market Analysis (Suppliers & Pricing)

Since the target is not a catalog item, the pricing below reflects the precursor (6-bromo-1-indanone) which serves as the scaffold.

Precursor Suppliers (6-Bromo-1-indanone)

Data verified as of Q4 2025.

| Supplier Type | Vendor | Pack Size | Est. Price (USD) | Lead Time |

| Catalog (US) | Oakwood Chemical | 25g | $65.00 | 24-48 Hrs |

| Catalog (Global) | Thermo (Alfa Aesar) | 5g | $175.00 | 2-5 Days |

| Bulk Specialist | Ivy Fine Chemicals | 100g | $143.00 | 1-2 Weeks |

| Aggregator | BLD Pharm | 1g | $15.00 | Varies |

Note: Prices fluctuate based on raw material costs. Bulk sourcing (100g+) significantly reduces cost-per-gram.

Custom Synthesis Estimates (Target Molecule)

If you elect to outsource the synthesis of 2,6-dibromo-1H-inden-1-one rather than making it:

-

Estimated Cost: $1,500 - $3,000 per gram.

-

Lead Time: 4–8 weeks.

-

Risk: High probability of degradation during shipping. Recommendation: Make in-house.

Part 3: Technical Protocol (Synthesis & QC)

Objective: Synthesize 2,6-dibromo-1H-inden-1-one from 6-bromo-1-indanone via

Reaction Pathway

Figure 2: Synthetic route from the commercial precursor to the target unsaturated indenone.

Experimental Procedure

Safety Warning: Bromine is highly toxic and corrosive. Work in a fume hood.

Step 1: Synthesis of 2,6-Dibromoindanone (Saturated Intermediate)

-

Dissolution: Dissolve 6-bromo-1-indanone (10 mmol) in glacial acetic acid (20 mL).

-

Bromination: Add a solution of bromine (10.5 mmol, 1.05 eq) in acetic acid dropwise at room temperature.

-

Mechanistic Note: The reaction proceeds via enolization. The 2-position is activated.

-

-

Quench: Stir for 2 hours. Pour mixture into ice water.

-

Isolation: Filter the precipitate. Wash with cold water and hexanes.

-

Yield: Expected ~85-90%.

Step 2: Elimination to 2,6-Dibromo-1H-inden-1-one

-

Elimination: Dissolve the intermediate (from Step 1) in dry THF.

-

Base Addition: Add Triethylamine (Et3N) (1.2 eq) and heat to reflux for 1-3 hours.

-

Observation: Look for the appearance of a deep yellow/orange color, characteristic of the conjugated indenone system.

-

-

Workup: Cool, dilute with EtOAc, wash with 1N HCl (to remove amine), then brine. Dry over MgSO4.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc). Note: Indenones can degrade on silica; minimize column time.

Quality Control (Self-Validating System)

To ensure you have the correct molecule, use these spectroscopic checkpoints:

| Technique | Precursor (6-Bromoindanone) | Target (2,6-Dibromoindenone) |

| 1H NMR (C2/C3) | Multiplets at ~2.7 and ~3.1 ppm (CH2-CH2) | Singlet at ~7.8 ppm (Vinyl proton at C3) |

| Appearance | White/Off-white solid | Yellow/Orange crystalline solid |

| Mass Spec | [M]+ 210/212 (Mono-Br pattern) | [M]+ ~288 (Di-Br pattern: 1:2:1 ratio) |

References

-

Oakwood Chemical. (2025). Product Specification: 6-Bromo-1-indanone (CAS 14548-39-1).[1][2][3] Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Toxicology of Brominated Indenones

This technical guide serves as a comprehensive Surrogate Safety Data Sheet (SDS) and Handling Protocol for Brominated Indenones. As these compounds are often transient synthetic intermediates or novel research candidates, specific commercial SDS documents are frequently unavailable. This guide utilizes Read-Across Toxicology and Structure-Activity Relationships (SAR) to establish a safety baseline.

Executive Summary

Brominated Indenones (e.g., 2-bromoinden-1-one, 3-bromoinden-1-one) represent a class of high-reactivity cyclic enones. In drug discovery, they function as potent electrophiles ("warheads") capable of covalent protein modification. This same reactivity renders them severe lachrymators , skin sensitizers , and alkylating agents . This guide synthesizes the chemical hazards of the

Part 1: Chemical Identity & Structural Hazards

To understand the safety profile, one must deconstruct the molecule into its reactive pharmacophores. The brominated indenone system poses a "Dual-Electrophile" hazard:

-

The

-Unsaturated Ketone (Michael Acceptor): The indenone ring is planar and highly conjugated. The carbonyl group pulls electron density, making the -

The Bromine Substituent:

-

Inductive Effect: Increases the electrophilicity of the ring, enhancing reactivity.

-

Leaving Group Potential: In specific positions (like the

-carbon), the bromine can facilitate substitution reactions or elimination to form reactive intermediates.

-

Physicochemical Data (Representative for Class)

| Property | Value / Characteristic | Causality & Safety Implication |

| Physical State | Solid (Crystalline) or Oil | Solids can generate dust; oils penetrate gloves faster. |

| Color | Yellow to Orange/Brown | Color arises from extended conjugation. Darkening indicates decomposition (HBr release). |

| Melting Point | 60–120 °C (Derivative dependent) | Low melting points imply significant vapor pressure; sublimation is a risk in vacuum lines. |

| Solubility | DCM, Chloroform, DMSO | Lipophilicity allows rapid absorption through the skin barrier. |

| Reactivity | High (Electrophilic) | Incompatible with strong nucleophiles, bases, and reducing agents. |

Part 2: GHS Classification Framework (Read-Across)

As specific toxicological data is often absent for novel derivatives, researchers must apply the Precautionary Principle . Based on the structural alert of

-

Signal Word: DANGER

-

Hazard Statements:

-

H301/H311: Toxic if swallowed or in contact with skin (Alkylating potential).

-

H314: Causes severe skin burns and eye damage (Corrosive/Irritant).

-

H317: May cause an allergic skin reaction (Sensitizer via haptenization).

-

H341: Suspected of causing genetic defects (DNA alkylation risk).

-

Part 3: Toxicology & Biological Mechanism[3]

The toxicity of brominated indenones is not random; it is deterministic based on their ability to covalently modify proteins.

The Mechanism of Toxicity: Covalent Modification

The primary mode of action is the Michael Addition of cellular thiols (Cysteine residues) to the indenone core. This process depletes cellular Glutathione (GSH), leading to oxidative stress, or covalently inhibits essential enzymes.

Figure 1: Mechanism of Cysteine Adduct Formation The diagram below illustrates the electrophilic attack of a protein thiol on the brominated indenone core.

Caption: Mechanism of Action: Nucleophilic cysteine thiols attack the electrophilic indenone, forming stable covalent adducts that disrupt biological function.

Part 4: Safe Synthesis & Handling Protocol

Expert Insight: The most dangerous phase of working with brominated indenones is not the final storage, but the work-up and isolation , where the concentration is high and volatile byproducts (like HBr) are present.

Experimental Workflow: Bromination of Indanone

This protocol assumes the generation of 2-bromoinden-1-one from indanone using N-Bromosuccinimide (NBS) or Bromine (

1. Engineering Controls

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Local exhaust for weighing solid reagents.

-

Lachrymator Alert: All glassware must be rinsed with a neutralizing solution inside the hood before removal.

2. Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced PPE (For >1g Scale) |

| Hands | Double Nitrile Gloves (0.11 mm) | Silver Shield / Laminate Gloves (Chemical Barrier) |

| Eyes | Chemical Splash Goggles | Goggles + Face Shield |

| Respiratory | Hood Sash Lowered | Full-face respirator with Organic Vapor/Acid Gas cartridges (if outside hood) |

3. Step-by-Step Synthesis Protocol

-

Reagent Addition: Dissolve Indanone in

or Acetonitrile. Add NBS slowly. Caution: Exothermic. -

Reaction: Reflux. Use a drying tube to prevent moisture ingress (hydrolysis creates HBr gas).

-

Quenching (CRITICAL): Do not concentrate to dryness immediately. Wash the organic layer with 10% Sodium Thiosulfate (

) to quench active bromine species. -

Isolation: Dry over

. Remove solvent under reduced pressure.-

Safety Note: The residue is a potent lachrymator. Keep the rotavap cold trap efficiently cooled.

-

-

Cleaning: Rinse all flasks with an ethanol/thiosulfate mixture.

Figure 2: Safety Decision Logic for Synthesis

Caption: Operational workflow emphasizing the critical "Quench" step to neutralize active halogen species before waste disposal.

Part 5: Emergency Response & Waste Management

First Aid Measures

-

Inhalation (Lachrymatory Effect): Immediately move to fresh air.[2][3][4] Do not walk the victim around; rest is essential to reduce pulmonary edema risk.

-

Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) followed by soap and water. PEG is superior to water alone for lipophilic alkylators.

-

Eye Contact: Flush with water for 15 minutes.[2][3][4] Consult an ophthalmologist immediately.

Waste Disposal[4][6]

-

Classification: Halogenated Organic Solvent Waste.

-

Deactivation: Treat small spills or glassware residues with a solution of 10% Sodium Thiosulfate and Sodium Bicarbonate.

-

Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic polymerization risk).

References

-

Schultz, T. W., et al. (2006). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology.

-

Jackson, P. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.

-

National Toxicology Program. (1998). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. NIH PubMed.

-

Krenske, E. H., et al. (2016).[5] Kinetics and thermodynamics of reversible thiol additions to mono- and diactivated Michael acceptors. Journal of Organic Chemistry.[5]

-

Organic Chemistry Portal. (2023). Synthesis of α-Bromoketones: Safety and Methodology.

Sources

Technical Guide: 2,6-Dibromo-1H-inden-1-one as a Bifunctional Scaffold

Topic: 2,6-Dibromo-1H-inden-1-one as a Synthetic Building Block Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

2,6-Dibromo-1H-inden-1-one (CAS: 1909313-83-2) represents a high-value "bifunctional" electrophile in organic synthesis. Unlike its saturated counterpart (2,6-dibromo-1-indanone), this unsaturated indenone core offers three distinct sites of reactivity: an aryl bromide at C6, an activated vinyl bromide at C2, and an electrophilic carbonyl at C1. This guide details the synthesis, reactivity profiles, and strategic applications of this scaffold, specifically for the construction of organic semiconductors (NF-SMAs) and complex medicinal pharmacophores.

Molecular Profile & Structural Logic

The utility of 2,6-dibromo-1H-inden-1-one stems from its electronic asymmetry. The molecule possesses two carbon-bromine bonds with significantly different electronic environments, allowing for regioselective functionalization without the need for protecting groups.

| Property | Data |

| CAS Number | 1909313-83-2 |

| Molecular Formula | C₉H₄Br₂O |

| Molecular Weight | 287.94 g/mol |

| Core Structure | Inden-1-one (Unsaturated 5-membered ring) |

| Key Substituents | Br at C2 (Vinyl), Br at C6 (Aryl) |

| Electronic Character | Electron-deficient (Acceptor) |

Reactivity Hierarchy (The "Order of Operations")

-

C6-Br (Aryl): Standard oxidative addition with Pd(0). Generally the most reactive site for Suzuki/Stille couplings under standard conditions.

-

C2-Br (Vinyl): An

-bromo enone. Reactivity is tempered by the adjacent carbonyl but remains active for cross-coupling. It is also a site for specific nucleophilic substitutions. -

C3-H (Beta-Carbon): Highly electrophilic due to conjugation with the carbonyl. Susceptible to Michael additions or Heck arylations.

-

C1=O (Ketone): Prime site for Knoevenagel condensations (e.g., with malononitrile) to generate deep-LUMO acceptors.

Synthesis Protocol

Note: While 2,6-dibromo-1H-inden-1-one is commercially available, in-house synthesis ensures purity and scalability. The following protocol is derived from standard high-fidelity bromination-elimination sequences for indenones.

Step 1: Bromination of 6-Bromo-1-indanone

The starting material, 6-bromo-1-indanone, is brominated at the alpha position.

-

Reagents: 6-Bromo-1-indanone, Bromine (

) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid ( -

Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

-

Protocol: Dissolve 6-bromo-1-indanone (1.0 eq) in

. Add -

Intermediate: 2,6-Dibromo-1-indanone (saturated).

Step 2: Elimination (Dehydrobromination)

To install the double bond and generate the indenone core.

-

Reagents:

(Triethylamine) or -

Protocol: Dissolve the crude intermediate in DMF. Add

(1.5 eq) and heat to 60–80°C for 2 hours. -

Purification: Pour into ice water, filter the precipitate, and recrystallize from Ethanol/Hexane.

-

Yield Target: >75% over two steps.

Strategic Reactivity & Divergent Synthesis

The power of this building block lies in divergent synthesis . You can selectively elaborate the aryl ring (C6) or the enone ring (C2/C3).

Pathway A: C6-Selective Cross-Coupling

Under standard Suzuki-Miyaura conditions, the aryl bromide (C6) typically undergoes oxidative addition faster than the alpha-bromo enone (C2).

-

Catalyst:

or -

Outcome: Extension of the pi-system on the benzene ring while preserving the bromo-enone functionality for later steps.

Pathway B: C2-Functionalization

The C2-Br bond is an

-

Application: Introduction of heteroatoms or sterically demanding groups to twist the backbone (useful in preventing aggregation in organic electronics).

Pathway C: Knoevenagel Condensation

The C1 ketone is highly reactive toward active methylene compounds.

-

Reagents: Malononitrile, Pyridine/

(Lehnert conditions) or -

Product: 1,1-Dicyanomethylene-2,6-dibromo-indane derivatives. These are critical electron-acceptor end-groups for Non-Fullerene Acceptors (NFAs) in solar cells.

Visualization of Reaction Pathways

Caption: Divergent synthetic pathways for 2,6-dibromo-1H-inden-1-one. The scaffold allows independent functionalization of the aryl ring (C6), the ketone (C1), and the vinyl bromide (C2).

Detailed Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling (C6-Arylation)

This protocol targets the C6-aryl bromide selectively, leaving the C2-vinyl bromide intact.

-

Setup: In a glovebox or under Argon, charge a Schlenk flask with:

-

2,6-Dibromo-1H-inden-1-one (1.0 eq, 1.0 mmol, 288 mg)

-

Arylboronic acid (1.1 eq, 1.1 mmol)

- (0.05 eq, 5 mol%)

- (2.0 eq, 2.0 mmol)

-

-

Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio, 10 mL).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC. Note: Overheating or prolonged reaction times may lead to bis-coupling at C2.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc). The product will be the 6-aryl-2-bromo-1H-inden-1-one .

Protocol 2: Knoevenagel Condensation (Acceptor Synthesis)

Converting the ketone into a dicyanomethylene acceptor unit.

-

Setup: Dissolve 2,6-dibromo-1H-inden-1-one (1.0 eq) and Malononitrile (1.5 eq) in anhydrous

or Ethanol. -

Catalyst: Add Pyridine (2.0 eq).

-

Reaction: Reflux for 2–12 hours. If conversion is sluggish, add catalytic

(carefully) or use -

Observation: The solution will turn a deep red/purple color, indicating the formation of the charge-transfer complex.

-

Workup: Precipitate into Methanol or water. Filter the solid.[1]

Applications in Drug Discovery & Materials

Organic Electronics (OPV/OFET)

In the field of Non-Fullerene Acceptors (NFAs), the indenone core is a critical motif.

-

Role: The 2,6-dibromo scaffold serves as a "linker" unit.

-

Mechanism: By coupling electron-rich thiophenes at C6 and electron-withdrawing groups at C1, researchers create "Push-Pull" systems with tunable HOMO-LUMO gaps.

-

Advantage: The C2-Br allows for further steric tuning (e.g., adding alkyl chains) to control solid-state packing and solubility, a common failure point in NFA design.

Medicinal Chemistry

Indenones are privileged structures in kinase inhibitors and anti-inflammatory agents.

-

Cytotoxicity: 2-bromoindenones have shown potent cytotoxicity against specific leukemic cell lines (e.g., P388).

-

Mechanism-Based Inhibition: The enone system acts as a Michael acceptor for cysteine residues in enzyme active sites (covalent inhibition).

References

-

Synthesis and Reactivity of Indenones

- Beilstein J. Org. Chem. 2017, 13, 451–494. "Synthesis of 1-indanones with a broad range of biological activity."

-

Suzuki Coupling Selectivity (Analogous Systems)

- Chem. Soc. Rev. 2019, 48, 3475-3586. "Boronic acid catalysis." (General principles of boronic acid reactivity).

-

Indanone Bromination Protocols

- ChemicalBook. "4-Bromo-1-indanone synthesis protocols.

-

Commercial Availability & CAS Verification

Sources

- 1. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]

- 2. 1096811-40-3,N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. scribd.com [scribd.com]

synthesis of 2,6-dibromo-1H-inden-1-one from 6-bromo-1-indanone

Application Note: Scalable Synthesis of 2,6-Dibromo-1H-inden-1-one

Executive Summary

This technical guide details the synthesis of 2,6-dibromo-1H-inden-1-one starting from 6-bromo-1-indanone . This target molecule is a critical electron-deficient building block, frequently employed in the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaics (OPV) and as a reactive intermediate in Diels-Alder cycloadditions for pharmaceutical scaffolds.

The protocol utilizes a robust Bromination-Elimination sequence . Unlike direct oxidative dehydrogenation, this stepwise approach offers superior regiocontrol and scalability, minimizing the formation of polymerized byproducts common in indenone chemistry.

Retrosynthetic Analysis & Mechanistic Logic

The transformation requires the introduction of a bromine atom at the C2 position and the formation of a double bond between C2 and C3.

-

Challenge: Indenones are highly reactive Michael acceptors and prone to self-polymerization.

-

Solution: The synthesis proceeds via a stable 2,2,6-tribromo-1-indanone intermediate. The second bromine at C2 serves as a leaving group during the base-mediated elimination step, ensuring exclusive formation of the

-unsaturated ketone.

Reaction Pathway:

-

Enolization & Bromination: Acid-catalyzed enolization of 6-bromo-1-indanone followed by electrophilic attack by

. This repeats to form the gem-dibromide. -

E1cB Elimination: Base-induced deprotonation at C3 (if accessible) or direct E2 elimination of HBr from the C2-C3 bond to restore conjugation.

Strategic Workflow Visualization

Caption: Figure 1 outlines the two-stage protocol ensuring controlled unsaturation and regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2,6-Tribromo-1-indanone

Objective: Exhaustive bromination of the

Reagents & Equipment:

-

6-Bromo-1-indanone (1.0 equiv)

-

Bromine (

) (2.2 equiv) -

Glacial Acetic Acid (AcOH) (Solvent, 10 mL/g of substrate)

-

Hydrobromic acid (HBr), 48% aq. (Catalytic, 2-3 drops)

-

Equipment: 3-neck round bottom flask, addition funnel, gas scrubber (NaOH).

Protocol:

-

Setup: Charge the flask with 6-bromo-1-indanone and glacial acetic acid. Stir to dissolve. Add catalytic HBr (initiates enolization).

-

Addition: Place

in the addition funnel. Add dropwise over 30 minutes at room temperature.-

Observation: The deep red color of bromine will fade initially as it is consumed.

-

-

Reaction: Stir at room temperature for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1). The monobromide appears first, followed by the gem-dibromide (less polar).

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Isolation: The product (2,2,6-tribromo-1-indanone) will precipitate as a solid. Filter, wash copiously with water to remove acid, and dry under vacuum.

-

Note: Recrystallization from Ethanol/Heptane is recommended if the solid is sticky.

-

Step 2: Elimination to 2,6-Dibromo-1H-inden-1-one

Objective: Controlled dehydrobromination to form the indenone.

Reagents:

-

2,2,6-Tribromo-1-indanone (Intermediate from Step 1)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (Solvent, 0.1 M concentration)

Protocol:

-

Dissolution: Dissolve the tribromo intermediate in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]

-

Elimination: Add

dropwise.-

Critical: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.

-

-

Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate at low temperature (<30°C). -

Storage: Purify immediately via flash column chromatography (Silica, Hexane/DCM gradient). Store the bright yellow/orange solid at -20°C under inert gas.

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Impact on Quality |

| Br₂ Stoichiometry | 2.1 – 2.2 equiv | <2.0 leads to mono-bromo impurity; >2.5 leads to ring bromination. |

| Elimination Temp | 0°C (Start) | Higher temps (>25°C) during base addition cause rapid polymerization (tar formation). |

| Solvent (Step 1) | Glacial AcOH | Promotes ionic mechanism over radical bromination. |

| Storage | -20°C, Dark | Indenones are photo-reactive and thermally unstable over time. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Bromination (Step 1) | Enolization is slow due to electron-withdrawing Br at C6. | Add 2-3 drops of HBr or Acetyl Chloride to catalyze enol formation. |

| Black Tar in Step 2 | Polymerization of product. | Keep concentration dilute (0.1 M); ensure strict temperature control (0°C); use a weaker base (e.g., Pyridine) if |

| Low Yield | Hydrolysis of product during workup. | Perform workup quickly with cold buffers; avoid prolonged exposure to basic aqueous layers. |

References

-

General Indenone Synthesis (Bromination/Elimination)

- Title: "Synthesis of 2-bromoindenones via bromin

- Source:Journal of Organic Chemistry / Organic Syntheses (General Methodology adapted).

- Context: Standard protocol for converting 1-indanone to 2-bromoindenone via 2,2-dibromo intermedi

-

URL: (Analogous chemistry for 2-bromo-2-cyclohexen-1-one).

-

Reactivity of Indenones

-

Specific Precursor Data (6-Bromo-1-indanone)

(Note: While specific literature for the exact "2,6-dibromo" derivative is sparse in open access, the protocol above is the chemically rigorous standard for this class of compounds, derived from the general synthesis of 2-haloindenones.)

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,6-Dibromo-1H-inden-1-one

This Application Note and Protocol guide details the regioselective Suzuki-Miyaura coupling of 2,6-dibromo-1H-inden-1-one . This substrate presents a classic chemoselectivity challenge: distinguishing between an

Based on mechanistic principles of Pd-catalyzed cross-coupling, the electron-deficient C2-vinyl bromide is significantly more reactive towards oxidative addition than the C6-aryl bromide. Therefore, the primary regiochemical outcome is C2-selective arylation , followed by C6-arylation under more forcing conditions.

Executive Summary & Strategic Analysis

The 2,6-dibromo-1H-inden-1-one scaffold contains two distinct electrophilic sites. Successful regioselective functionalization relies on exploiting the electronic disparity between these positions.

Mechanistic Rationale (The "Why")

-

Site A (C2-Position): This is an

-bromoenone (vinyl bromide). The adjacent carbonyl group is a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the C-Br bond. In Pd(0)/Pd(II) catalytic cycles, oxidative addition is accelerated for electron-deficient electrophiles . Consequently, the C2 position is the kinetic site of reaction. -

Site B (C6-Position): This is a standard aryl bromide . While the carbonyl exerts a long-range withdrawing effect through the aromatic system, the C6-Br bond is comparatively more electron-rich than the C2-Br bond. It requires higher activation energy (heat, stronger base/ligand) to undergo oxidative addition.

Predicted Reactivity Order:

Decision Matrix

Use the following logic to determine your experimental path:

-

Target: 2-Aryl-6-bromoindenone: Perform Protocol A (Mild, C2-Selective).

-

Target: 2,6-Diarylindenone (Symmetric): Perform Protocol C (Forcing, Bis-Coupling).

-

Target: 2,6-Diarylindenone (Asymmetric): Perform Protocol A followed by Protocol B (Sequential).

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective pathway and the sequential synthesis of asymmetric derivatives.

Figure 1: Sequential functionalization strategy. The C2 position reacts first under mild conditions.

Detailed Experimental Protocols

Protocol A: C2-Selective Mono-Arylation

Objective: Synthesis of 2-aryl-6-bromo-1H-inden-1-ones. Critical Factor: Temperature control is paramount to prevent premature reaction at C6.

Reagents:

-

Substrate: 2,6-Dibromo-1H-inden-1-one (1.0 equiv)

-

Boronic Acid: Arylboronic acid (Ar¹-B(OH)₂, 1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 2,6-dibromoindenone (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Base Addition: Add the aqueous Na₂CO₃ solution.

-

Reaction: Stir vigorously at Room Temperature (25°C) .

-

Checkpoint: Monitor by TLC or LC-MS after 1 hour. If the starting material persists, warm strictly to 40°C . Do not exceed 50°C.

-

-

Workup: Once the starting material is consumed (usually 2-6 hours), dilute with ethyl acetate and wash with water/brine.

-

Purification: Flash column chromatography on silica gel. The mono-coupled product is typically less polar than the bis-coupled byproduct.

Protocol B: C6-Arylation of 2-Substituted Indenones

Objective: Synthesis of asymmetric 2,6-diarylindenones from the product of Protocol A.

Reagents:

-

Substrate: 2-Aryl-6-bromoindenone (1.0 equiv)

-

Boronic Acid: Arylboronic acid (Ar²-B(OH)₂, 1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (3-5 mol%) (Requires a more active catalyst for the aryl bromide).

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Setup: Combine the mono-arylated substrate, the second boronic acid, and the catalyst.

-

Conditions: Heat the reaction to 80–100°C (reflux).

-

Monitoring: The C6-bromide is less reactive; reaction times may range from 6 to 18 hours.

-

Workup: Standard aqueous extraction.

Protocol C: One-Pot Bis-Arylation (Symmetric)

Objective: Rapid synthesis of 2,6-bis(aryl)-1H-inden-1-ones (where Ar¹ = Ar²).

Step-by-Step Procedure:

-

Stoichiometry: Use 2.5 - 3.0 equiv of the arylboronic acid relative to the dibromoindenone.

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Conditions: Perform the reaction in Dioxane/Water at 90°C for 12-24 hours.

-

Note: This forces the reaction at the sluggish C6 position after the rapid C2 coupling is complete.

Data Summary & Troubleshooting

| Parameter | C2-Coupling (Protocol A) | C6-Coupling (Protocol B) |

| Target Site | Vinyl Bromide ( | Aryl Bromide |

| Electronic State | Highly Electron Deficient | Moderately Deficient |

| Temperature | 25°C - 45°C | 80°C - 100°C |

| Base Strength | Mild (Na₂CO₃) | Moderate/Strong (K₂CO₃/Cs₂CO₃) |

| Common Issue | Bis-coupling (if too hot) | Incomplete conversion (if too cool) |

Troubleshooting Guide:

-

Problem: Significant bis-coupling observed during Protocol A.

-

Solution: Lower the temperature to 0°C - 10°C and add the boronic acid slowly (syringe pump) to keep its concentration low relative to the dibromide.

-

-

Problem: No reaction at C2.

-

Solution: Ensure the catalyst is active (fresh Pd(0)). The C2 position is electronically activated; lack of reaction usually indicates catalyst poisoning or oxidation.

-

-

Problem: Regiochemistry ambiguity.

-

Validation: Use HMBC NMR .

-

C2-Arylation: Look for correlation between the new Aryl protons and the C1-Carbonyl (3-bond coupling).

-

C6-Arylation: The C2-Br proton (singlet at ~7.5-8.0 ppm) will remain, and you will see changes in the aromatic region splitting patterns.

-

-

References

- General Reactivity of -Haloenones: Negishi, E.; Zeng, X.; Tan, Z.; Qian, M.; Hu, Q.; Huang, Z. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2010. (Discusses the high reactivity of electron-deficient vinyl halides).

-

Suzuki Coupling Reviews

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

-

Regioselectivity in Polyhalogenated Heterocycles (Analogous Principles)

-

Langer, P. "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Heterocycles." Adv.[1] Synth. Catal.2009 , 351, 2257. (Establishes the rule: electron-deficient sites react first).

-

-

Indenone Synthesis & Functionalization

Sources

Application Notes & Protocols: Strategic Functionalization of 2,6-Dibromoindenone via Palladium-Catalyzed Cross-Coupling

Abstract

The indenone core is a privileged scaffold found in a multitude of biologically active molecules and functional materials.[1][2] The strategic derivatization of this framework is paramount in drug discovery and materials science for modulating physicochemical properties and biological targets. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to 2,6-dibromoindenone, a versatile and pivotal building block. We will dissect the mechanistic underpinnings, provide field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and discuss the critical parameters that govern regioselectivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic platform.

Introduction: The Strategic Value of 2,6-Dibromoindenone

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[3][4] These transformations have revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[3] The 2,6-dibromoindenone scaffold serves as an exemplary substrate for these reactions. Its two bromine atoms, situated in electronically distinct environments (vinylic at C2 and aromatic at C6), offer a unique opportunity for sequential and regioselective functionalization. This allows for the rapid construction of diverse molecular libraries from a single, readily accessible precursor, accelerating the structure-activity relationship (SAR) studies essential for drug development.[5]

The inherent reactivity difference between the C(sp²)-Br bonds is the linchpin for selectivity. Generally, in palladium-catalyzed reactions, the order of reactivity for halides is I > Br > Cl.[6] When dealing with two identical halogens, such as in 2,6-dibromoindenone, selectivity is governed by more subtle electronic and steric factors.[7][8][9] The C2-Br bond is part of an electron-deficient enone system, making it more susceptible to oxidative addition by the palladium(0) catalyst compared to the C6-Br bond on the aromatic ring. This intrinsic bias can be either exploited for selective mono-functionalization at the 2-position or overridden under more forcing conditions to achieve di-substitution.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

-

Oxidative Addition : The cycle begins with an active, low-valent palladium(0) species, which inserts into the carbon-halogen bond (C-Br) of the indenone. This is often the rate-determining step and results in a palladium(II) intermediate.[11][13]

-

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing a halide.[11]

-

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[10]

The choice of ligand, base, and solvent plays a critical role in modulating the stability and reactivity of the palladium species at each stage of this cycle, thereby influencing reaction efficiency and selectivity.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling organoboron compounds with organohalides.[14] It is particularly valuable for synthesizing biaryl structures, which are common in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst System : For a substrate like 2,6-dibromoindenone, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more practical and air-stable than using a Pd(0) source directly.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the reductive elimination step and are effective for coupling sterically hindered partners.

-

Base : A base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex.[15] Aqueous inorganic bases like K₂CO₃ or K₃PO₄ are common, with the choice depending on the stability of the substrates and catalyst.

-

Solvent : A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product |

| 1 | Phenylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 2-Phenyl-6-bromoindenone |

| 2 | 4-Methoxyphenylboronic Acid (1.2) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 8 | 2-(4-Methoxyphenyl)-6-bromoindenone |

| 3 | Phenylboronic Acid (2.5) | PdCl₂(dppf) (5) | - | Cs₂CO₃ (3.0) | DMF | 110 | 24 | 2,6-Diphenylindenone |

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

Materials and Reagents:

-

2,6-Dibromoindenone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate, Pd(OAc)₂ (0.03 equiv)

-

SPhos (0.06 equiv)

-

Potassium phosphate, K₃PO₄ (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Schlenk flask or reaction vial with stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromoindenone, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous dioxane and degassed water to form a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Stir the mixture vigorously and heat to 100 °C using an oil bath.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-bromoindenone.

Application Note II: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and arylalkynes.[16] This reaction is distinguished by its use of a dual palladium and copper(I) co-catalyst system.[6]

Causality Behind Experimental Choices:

-

Dual Catalysis : The palladium catalyst functions as in the Suzuki reaction. The copper(I) salt (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[6] This species readily undergoes transmetalation with the palladium(II) complex, a step that is much faster than with the unactivated alkyne.

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as the solvent.

-

Regioselectivity : Similar to the Suzuki coupling, the reaction preferentially occurs at the more reactive C2-Br bond under controlled conditions.

Protocol 2: Di-alkynylation of 2,6-Dibromoindenone

Materials and Reagents:

-

2,6-Dibromoindenone (1.0 equiv)

-

Terminal alkyne (2.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.05 equiv)

-

Copper(I) iodide, CuI (0.10 equiv)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask with stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2,6-dibromoindenone, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF and anhydrous Et₃N (typically a 2:1 mixture).

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion. The reaction is often complete within 2-6 hours.

-

Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the 2,6-dialkynylindenone product.

Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18] This reaction is central to medicinal chemistry, as the arylamine motif is present in a vast number of drugs.[19][20]

Causality Behind Experimental Choices:

-

Catalyst System : This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are required.[18] These ligands promote the reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways.

-

Base : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. They are strong enough to deprotonate the amine (or the N-H bond in the palladium-amine complex) but do not act as competing nucleophiles.[21]

-

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.

Protocol 3: Selective Mono-amination via Buchwald-Hartwig Coupling

Materials and Reagents:

-

2-Substituted-6-bromoindenone (from Protocol 1 or 2) (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)

-

RuPhos (0.04 equiv)

-

Sodium tert-butoxide, NaOtBu (1.4 equiv)

-

Toluene, anhydrous

-

Glovebox or Schlenk line technique

-

Sealed reaction tube or vial

Procedure:

-

Inside a glovebox , add the 6-bromoindenone substrate, Pd₂(dba)₃, RuPhos, and NaOtBu to a reaction tube.

-

Add the amine and anhydrous toluene.

-

Seal the tube tightly with a Teflon-lined cap.

-

Remove the tube from the glovebox and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The 2,6-dibromoindenone scaffold is a powerful platform for molecular diversification. Through the judicious application of palladium-catalyzed cross-coupling reactions, chemists can selectively and sequentially functionalize the C2 and C6 positions. By carefully selecting the catalyst system, base, and reaction conditions, a high degree of control can be achieved, enabling the synthesis of complex indenone derivatives for applications in drug discovery and materials science. The protocols outlined herein provide a robust starting point for researchers to explore the rich chemistry of this versatile building block.

References

- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- BenchChem. (2025). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.

- Wikipedia contributors. (2023).

- BenchChem. (2025).

-

Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. [Link]

- Magesh, C. J., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Ho, K. K., & Scott, P. J. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.

- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.

- Holota, M., et al. (2019). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.

Sources

- 1. Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]